molecular formula C17H21NO4 B8332986 Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

Benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate

Cat. No. B8332986
M. Wt: 303.35 g/mol
InChI Key: QOINFGBPNFXCPY-UHFFFAOYSA-N
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Patent
US07915250B2

Procedure details

A solution of 1-(trimethylsiloxy)cyclohexene (200 mg, 1.17 mmol) and benzyl 3-oxoazetidine-1-carboxylate (289 mg, 1.41 mmol), prepared using procedures similar to those described in Reference 3, in tetrahydrofuran (3.90 mL) was cooled to −78° C. for 10 minutes followed by the addition of titanium tetrachloride (0.13 mL, 1.17 mmol). The reaction mixture stirred for an additional 5 hours at −78° C. The mixture was quenched with aqueous sodium bicarbonate and the aqueous layer was extracted with ether (2×). The organic layer was separated, dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was purified on silica gel chromatography column (3:2 hexanes/ethyl acetate) to afford benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate (328 mg, 37%). 1H NMR (CDCl3): 7.28-7.34 (m, 5H), 5.08 (s, 2H), 4.02 (d, 1H), 3.89 (d, 1H), 3.87 (s, 1H), 3.55 (s, 1H), 2.71 (q, 1H), 2.29-2.43 (m, 2H), 2.11 (s, 2H), 1.95 (s, 1H), 1.66 (d, 3H); MS (EI) for C17H21NO4: 303 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step Two
Quantity
0.13 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=1.[O:12]=[C:13]1[CH2:16][N:15]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:14]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[OH:12][C:13]1([CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[O:3])[CH2:14][N:15]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:16]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C[Si](OC1=CCCCC1)(C)C
Name
Quantity
289 mg
Type
reactant
Smiles
O=C1CN(C1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
3.9 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.13 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for an additional 5 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel chromatography column (3:2 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1(CN(C1)C(=O)OCC1=CC=CC=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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